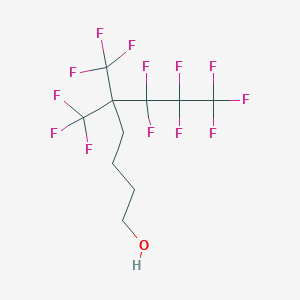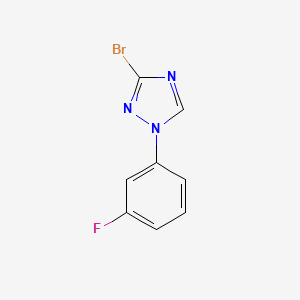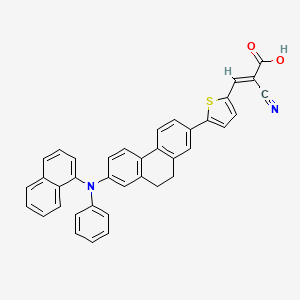
N-(cyclobutylmethyl)-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclobutylmethyl)-4-methylaniline: is an organic compound that features a cyclobutylmethyl group attached to the nitrogen atom of 4-methylaniline
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-4-methylaniline typically involves the reaction of 4-methylaniline with cyclobutylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:
4-methylaniline+cyclobutylmethyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(cyclobutylmethyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: this compound N-oxide.
Reduction: this compound amine derivatives.
Substitution: Nitrated, sulfonated, or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: N-(cyclobutylmethyl)-4-methylaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of cyclobutylmethyl groups on biological activity. It may serve as a model compound for investigating the interactions between similar structures and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features can be exploited to develop compounds with specific pharmacological properties.
Industry: this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(cyclobutylmethyl)-4-methylaniline involves its interaction with specific molecular targets. The cyclobutylmethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include:
Binding to enzymes or receptors: The compound can interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Signal transduction pathways: this compound may affect signal transduction pathways, altering cellular responses and functions.
Comparación Con Compuestos Similares
- N-(cyclopropylmethyl)-4-methylaniline
- N-(cyclopentylmethyl)-4-methylaniline
- N-(cyclohexylmethyl)-4-methylaniline
Comparison: N-(cyclobutylmethyl)-4-methylaniline is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
356539-61-2 |
|---|---|
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
N-(cyclobutylmethyl)-4-methylaniline |
InChI |
InChI=1S/C12H17N/c1-10-5-7-12(8-6-10)13-9-11-3-2-4-11/h5-8,11,13H,2-4,9H2,1H3 |
Clave InChI |
CCZNSWXVWSHGQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NCC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole](/img/structure/B12064244.png)



![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid](/img/structure/B12064271.png)

![[[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12064290.png)
![5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12064297.png)




